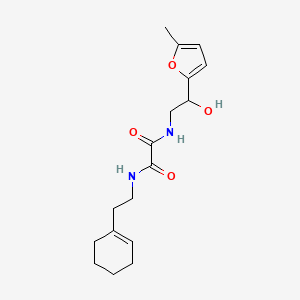

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-12-7-8-15(23-12)14(20)11-19-17(22)16(21)18-10-9-13-5-3-2-4-6-13/h5,7-8,14,20H,2-4,6,9-11H2,1H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCHAQQDDAGZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CNC(=O)C(=O)NCCC2=CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide, a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound's structure can be described as follows:

- Chemical Formula : C22H26N2O3

- Molecular Weight : 366.461 g/mol

- Functional Groups : The presence of an oxalamide linkage, cyclohexene moiety, and hydroxyethyl group contributes to its unique properties.

The biological activity of this compound may involve interactions with specific enzymes or receptors. The oxalamide group is known to form hydrogen bonds, which can influence binding affinity and specificity towards biological targets.

Potential Mechanisms

- Enzyme Modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways.

- Receptor Binding : It could interact with receptors related to pain perception or inflammation.

- Anti-inflammatory Effects : Preliminary studies suggest that similar compounds exhibit anti-inflammatory and analgesic properties.

Pharmacological Properties

Research indicates that compounds with structural similarities to this compound display significant biological activities, including:

- Anti-inflammatory Activity : Compounds in this class have been linked to reduced inflammation markers.

- Analgesic Effects : Potential for pain relief through modulation of pain pathways.

Comparative Analysis of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(cyclohexene)oxalamide | Contains benzofuran; piperidine ring | Potential analgesic activity |

| 3-phenyloxazolidinone derivatives | Oxazolidinone core; various substituents | Antimicrobial properties |

| 4-fluorobenzamide derivatives | Fluorobenzamide structure | Anti-inflammatory effects |

This table illustrates how the unique combination of cyclohexene and other functional groups in the target compound may lead to distinct biological interactions compared to other derivatives.

Study on Anti-inflammatory Properties

A study conducted on a related compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The findings suggested that modifications in the structure could enhance anti-inflammatory activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies indicated promising interactions with receptors involved in pain modulation and inflammatory processes .

Q & A

Basic: What are the key synthetic steps for preparing N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide?

The synthesis typically involves multi-step reactions to assemble the oxalamide core and attach substituents:

Intermediate Preparation :

- Synthesize the cyclohexenylethylamine intermediate via nucleophilic substitution or reductive amination of cyclohexene derivatives .

- Prepare the hydroxyethyl-furan intermediate through aldehyde-ketone coupling or hydroxylation of furan-containing precursors .

Oxalamide Coupling : React intermediates under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or THF .

Purification : Use column chromatography or recrystallization to isolate the product, with purity verified via HPLC (>95%) .

Basic: What analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : 1H/13C NMR to confirm substituent connectivity (e.g., cyclohexenyl protons at δ 5.6–5.8 ppm, furan protons at δ 6.2–7.1 ppm) .

- IR Spectroscopy : Detect oxalamide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated [M+H]+: 375.18) .

Basic: What preliminary biological activities are associated with structural analogs of this compound?

Analogous oxalamides exhibit:

- Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- Anticancer Potential : IC50 of 10–50 µM in breast cancer cell lines (MCF-7), linked to apoptosis induction .

- Enzyme Inhibition : Moderate inhibition (Ki ~5–20 µM) of kinases or hydrolases due to oxalamide-metal coordination .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

- Design of Experiments (DOE) : Screen temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol%) to maximize yield .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/Cu for coupling) or organocatalysts (e.g., DMAP) to enhance regioselectivity .

- In Situ Monitoring : Use FTIR or LC-MS to track intermediate formation and minimize side reactions .

Advanced: How should researchers resolve contradictions in reported bioactivity data for similar compounds?

Address discrepancies by:

Replicating Assays : Test compounds under identical conditions (e.g., pH 7.4, 37°C) to control for environmental variability .

Structural Analysis : Compare X-ray crystallography or computational models to confirm conformational differences in substituents (e.g., furan vs. thiophene) .

Target Validation : Use siRNA knockdown or CRISPR-Cas9 to verify biological targets (e.g., kinase X vs. Y) .

Advanced: What methodologies support structure-activity relationship (SAR) studies for this compound?

Key approaches include:

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2 or EGFR) .

- Derivative Synthesis : Modify substituents (e.g., replace 5-methylfuran with thiophene) and assay for changes in IC50 .

- Pharmacophore Mapping : Identify critical functional groups (e.g., oxalamide core, hydrophobic cyclohexenyl) using QSAR models .

Advanced: How can researchers assess the compound’s stability under physiological conditions?

Methodology:

pH Stability Studies : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS over 24–72 hours .

Metabolic Stability : Use liver microsomes (human/rat) to measure t1/2 and identify major metabolites (e.g., hydroxylation at cyclohexenyl) .

Light/Thermal Stability : Expose to UV-Vis light (λ = 254 nm) or 40–60°C and track decomposition kinetics .

Advanced: What strategies mitigate solubility challenges in biological assays?

Solutions include:

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<1% DMSO) to enhance aqueous solubility .

- Prodrug Design : Synthesize phosphate or ester derivatives to improve bioavailability .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for controlled release .

Advanced: How can researchers validate the compound’s mechanism of action?

Approaches:

- Biochemical Assays : Measure enzyme inhibition (e.g., IC50 for kinases) using fluorescence-based substrates .

- Cellular Imaging : Fluorescent tagging (e.g., BODIPY) to track subcellular localization in live cells .

- Omics Profiling : RNA-seq or proteomics to identify downstream pathways (e.g., apoptosis or autophagy markers) .

Advanced: What computational tools predict synthetic accessibility and retrosynthetic pathways?

Recommended tools:

- RetroSynth (ASKCOS) : Generates plausible routes using known reaction databases .

- Synthia (Merck) : Prioritizes routes based on cost, step count, and yield .

- MolSoft : Predicts feasibility of proposed intermediates (e.g., energy minimization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.